

An In-depth Technical Guide to the Crystal Structure of Diethylammonium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylammonium*

Cat. No.: *B1227033*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available structural information for **diethylammonium** bromide ($C_4H_{12}BrN$). While a definitive, publicly accessible single-crystal X-ray diffraction study detailing the precise crystal structure of **diethylammonium** bromide is not available in the reviewed scientific literature and crystallographic databases, this document compiles essential background information, data on analogous compounds, and generalized experimental protocols relevant to its crystallographic analysis. This guide is intended to serve as a foundational resource for researchers interested in the solid-state properties of **diethylammonium** halides.

Introduction

Diethylammonium bromide is an organic salt with the chemical formula $C_4H_{12}BrN$.^{[1][2]} It is a colorless crystalline or powdery solid with a molecular weight of 154.05 g/mol and a melting point in the range of 215-220 °C.^{[3][4]} The compound is recognized for its application as a precursor in the synthesis of perovskite-based optoelectronic materials.^[5] A thorough understanding of its crystal structure is crucial for controlling the morphology and properties of these advanced materials, as well as for potential applications in pharmaceuticals and organic synthesis.

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), a specific entry detailing the single-crystal structure of **diethylammonium** bromide could not be located. Therefore, this guide presents crystallographic data for the closely related compounds, dimethylammonium bromide and triethylammonium bromide, to provide comparative insights into the expected structural characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of **diethylammonium** bromide is presented in Table 1.

Property	Value	Reference
Chemical Formula	C ₄ H ₁₂ BrN	[1] [2]
Molecular Weight	154.05 g/mol	[2] [4]
Appearance	Colorless crystalline or powdery solid	
Melting Point	215-220 °C	[3] [4]
CAS Number	6274-12-0	[4] [6]

Crystallographic Data of Analogous Compounds

To offer a predictive framework for the crystal structure of **diethylammonium** bromide, crystallographic data for dimethylammonium bromide and triethylammonium bromide are provided below. These compounds share structural similarities and can offer insights into the likely packing and hydrogen bonding motifs.

Dimethylammonium Bromide ((CH₃)₂NH₂Br)

No publicly available crystallographic data for dimethylammonium bromide was found in the search results.

Triethylammonium Bromide ((C₂H₅)₃NHBr)

No publicly available crystallographic data for triethylammonium bromide was found in the search results.

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis, crystallization, and structural determination of alkylammonium halides based on methodologies reported for similar compounds. These protocols can serve as a starting point for obtaining high-quality single crystals of **diethylammonium** bromide suitable for X-ray diffraction analysis.

Synthesis of Diethylammonium Bromide

A common method for the synthesis of **diethylammonium** bromide involves the neutralization reaction between diethylamine and hydrobromic acid.

Materials:

- Diethylamine ((C₂H₅)₂NH)
- Hydrobromic acid (HBr, typically 48% aqueous solution)
- Anhydrous diethyl ether or ethanol

Procedure:

- In a fume hood, dissolve diethylamine in a suitable solvent such as anhydrous diethyl ether or ethanol in a flask equipped with a magnetic stirrer and placed in an ice bath.
- Slowly add a stoichiometric amount of hydrobromic acid dropwise to the cooled diethylamine solution with continuous stirring. The reaction is exothermic.
- A white precipitate of **diethylammonium** bromide will form.
- After the addition is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
- Collect the precipitate by vacuum filtration and wash it with cold anhydrous diethyl ether to remove any unreacted starting materials.

- Dry the resulting white solid under vacuum to obtain crude **diethylammonium** bromide.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction studies. Slow evaporation or cooling methods are typically employed.

Procedure (Slow Evaporation):

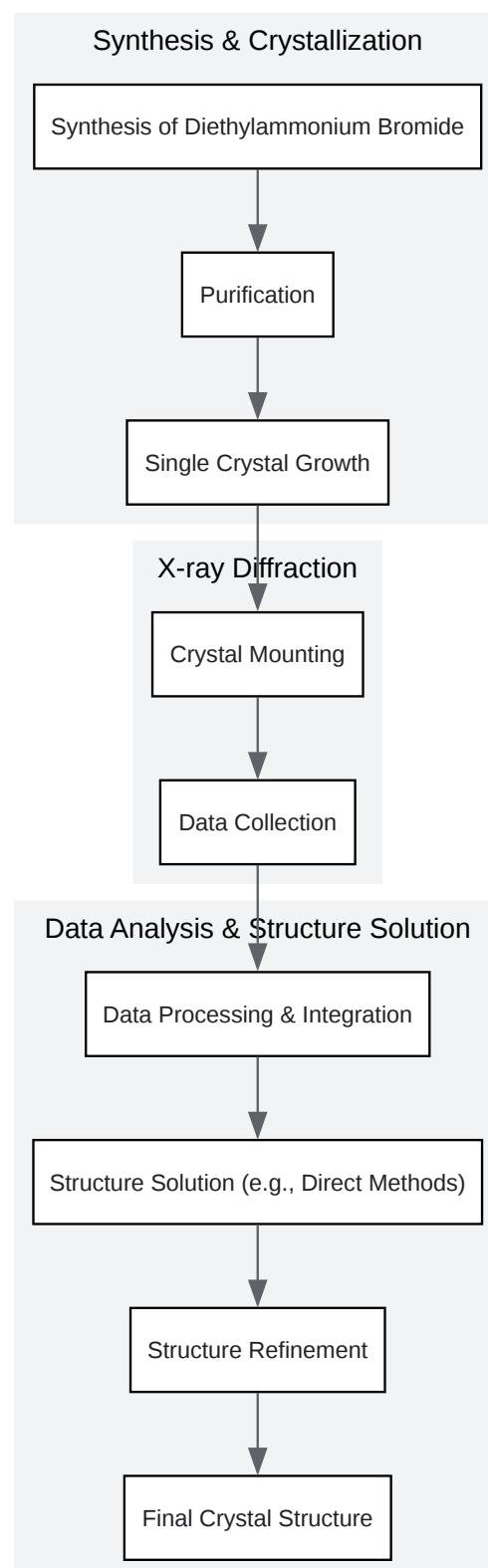
- Prepare a saturated solution of **diethylammonium** bromide in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at room temperature.
- Filter the solution to remove any insoluble impurities.
- Transfer the clear solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
- Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.
- Monitor the vial for the formation of well-defined single crystals.

Procedure (Slow Cooling):

- Prepare a saturated solution of **diethylammonium** bromide in a suitable solvent at an elevated temperature (e.g., 40-60 °C).
- Filter the hot solution to remove any impurities.
- Allow the solution to cool slowly to room temperature.
- Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to promote further crystallization.
- Collect the resulting single crystals by decanting the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following is a general workflow for the determination of a crystal structure using a single-crystal X-ray diffractometer.


Procedure:

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A series of diffraction images are collected as the crystal is rotated.
- Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.
- Data Integration: The intensities of the diffraction spots are measured and integrated.
- Structure Solution: The integrated data is used to solve the phase problem and generate an initial model of the crystal structure.
- Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental data to obtain the final, accurate crystal structure.

Visualizations

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from synthesis to the final determination of a crystal structure.

[Click to download full resolution via product page](#)

Caption: A flowchart of the crystal structure determination process.

Conceptual Diagram of Alkylammonium Halide Crystal Packing

This diagram provides a conceptual representation of the ionic interactions and hydrogen bonding expected in the crystal lattice of an alkylammonium bromide, such as **diethylammonium** bromide.

Caption: Conceptual packing with H-bonds in an alkylammonium bromide.

Conclusion

While the precise crystal structure of **diethylammonium** bromide remains to be definitively determined and published, this technical guide provides a comprehensive summary of its known properties and offers a roadmap for its structural elucidation. The provided data on analogous compounds and generalized experimental protocols are intended to facilitate future research in this area. The determination of the crystal structure of **diethylammonium** bromide would be a valuable contribution to the fields of materials science and solid-state chemistry, particularly for the rational design of novel perovskite materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Diethylamine hydrobromide | 6274-12-0 [smolecule.com]
- 2. Diethylammonium bromide | C4H12BrN | CID 22665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. diethylammonium bromide [stenutz.eu]
- 5. Diethylammonium bromide | CAS 6274-12-0 [greatcellsolarmaterials.com]
- 6. DIETHYLAMINE HYDROBROMIDE | 6274-12-0 [chemicalbook.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Diethylammonium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1227033#crystal-structure-of-diethylammonium-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com